molecular formula C16H15N3O5S B2987961 Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 296769-55-6

Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2987961
CAS No.: 296769-55-6
M. Wt: 361.37
InChI Key: RIEHBMMKDNYKIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 2,5-dioxopyrrolidinylacetamido substituent at position 2 and an ethyl carboxylate group at position 4. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with purine nucleotides, enabling interactions with biological targets such as enzymes and receptors . The ethyl carboxylate ester improves solubility and serves as a prodrug moiety, facilitating metabolic activation in vivo .

Properties

IUPAC Name

ethyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-2-24-15(23)9-3-4-10-11(7-9)25-16(17-10)18-12(20)8-19-13(21)5-6-14(19)22/h3-4,7H,2,5-6,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEHBMMKDNYKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O5SC_{16}H_{15}N_{3}O_{5}S. Its structure features a benzo[d]thiazole moiety linked to a 2,5-dioxopyrrolidine ring, which is known for contributing to biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structural features have shown significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .

The proposed mechanism of action for this class of compounds involves inhibition of key enzymes or pathways within the target organisms. For example, some derivatives have been shown to disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for survival .

Case Studies

  • Case Study on Antifungal Properties : A series of experiments demonstrated that derivatives similar to this compound exhibited a broad spectrum of antifungal activity. In vitro tests revealed that certain compounds effectively inhibited the growth of Candida species at low concentrations, suggesting their potential use in treating fungal infections .
  • Pharmacokinetics : In vivo studies conducted on rat models indicated favorable pharmacokinetic profiles for some derivatives. For instance, one compound exhibited a half-life of approximately 80 minutes in human liver microsomes, indicating stability and potential for therapeutic use .

Cytotoxicity and Selectivity

Evaluations of cytotoxicity have shown that while some derivatives possess significant antimicrobial properties, they also demonstrate selective toxicity towards cancer cells. This selectivity is crucial for developing targeted therapies with minimal side effects on healthy tissues .

Data Table: Biological Activity Overview

Compound NameActivity TypeMIC (μg/mL)Target OrganismReference
Compound A30Antifungal0.03Candida albicans
Compound A31Antifungal0.25Aspergillus fumigatus
Ethyl Derivative XCytotoxicityN/ACancer Cell Lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally related benzothiazole derivatives highlights key differences in substituents, synthetic routes, and biological activities.

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity References
Target Compound : Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate Benzothiazole - Position 2: 2,5-Dioxopyrrolidinylacetamido
- Position 6: Ethyl carboxylate
Amidation of benzothiazole-6-carboxylate with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (analogous to EDC-mediated coupling in ) Potential enzyme inhibition (e.g., proteasomes, kinases) due to dioxopyrrolidinyl group; ester may enhance bioavailability
Compound 22 : 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide () Benzothiazole - Position 2: Acetamido
- Position 6: Carboxamide linked to pyridylamino propyl
EDC/DMAP-mediated coupling of benzo[d]thiazole-6-carboxylic acid with pyridylamino propylamine Enhanced target binding via pyridylamino group; carboxamide improves metabolic stability compared to ester
Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate () Benzothiazole - Position 2: 2,5-Dimethylpyrrole
- Position 6: Ethyl carboxylate
Alkylation or nucleophilic substitution of benzothiazole precursors Pyrrole substituent may confer π-π stacking interactions; reduced electron-withdrawing effects compared to dioxopyrrolidinyl
Hydrazide Derivatives () Quinazolinone/Thiazole - Hydrazide, pyrazole, or triazole substituents Cyclization of hydrazides with thioglycolic acid or orthoesters Analgesic activity (ED₅₀ values comparable to NSAIDs); thiazole derivatives show moderate COX-2 inhibition

Key Findings

Bioactivity :

  • The target compound’s 2,5-dioxopyrrolidinyl group may confer superior enzyme inhibitory activity compared to dimethylpyrrole () or simple acetamido () derivatives. This group’s electrophilicity facilitates covalent interactions with nucleophilic residues in target proteins .
  • Compound 22 () exhibits higher metabolic stability due to its carboxamide group, whereas the target compound’s ethyl ester may undergo faster hydrolysis in vivo, requiring dose optimization .

Synthetic Accessibility :

  • The target compound’s synthesis parallels methods in , utilizing carbodiimide coupling agents (e.g., EDC) for amide bond formation. In contrast, employs cyclization reactions to generate heterocyclic substituents, which may introduce complexity .

Pharmacokinetic Properties: The ethyl carboxylate in the target compound and ’s derivative enhances lipophilicity (logP ~2.5–3.0), favoring passive diffusion across membranes.

Dose-Effect Relationships :

  • Methods from (Litchfield-Wilcoxon analysis) could quantify the target compound’s potency relative to analogs. For example, its IC₅₀ for enzyme inhibition might be compared to ’s hydrazide derivatives (e.g., 10a–c with ED₅₀ ~25–50 mg/kg) .

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